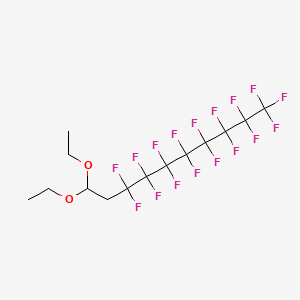
2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal is a fluorinated organic compound with the molecular formula C14H13F17O2 and a molecular weight of 536.22 g/mol . This compound is characterized by the presence of a perfluorinated octyl group attached to an acetaldehyde diethyl acetal moiety. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal typically involves the reaction of heptadecafluorooctanoyl fluoride with N,N-diethylacetamide in the presence of hydrogen fluoride . The reaction proceeds under controlled conditions to yield the desired product. After the reaction is complete, the product is neutralized with an acidic solution and separated from the reaction mixture .
Analyse Des Réactions Chimiques
2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perfluorinated group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorinated biomolecules.
Mécanisme D'action
The mechanism of action of 2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal involves its interaction with molecular targets through its perfluorinated group. This group imparts unique properties such as hydrophobicity and chemical stability, which influence the compound’s behavior in various environments. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .
Comparaison Avec Des Composés Similaires
2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal can be compared with other similar compounds, such as:
Perfluorooctanoic acid (PFOA): Both compounds contain perfluorinated groups, but PFOA is a carboxylic acid, whereas this compound is an acetal.
Perfluorooctanesulfonic acid (PFOS): Similar to PFOA, PFOS is a sulfonic acid with a perfluorinated group, differing in functional groups from the acetal compound.
Perfluorodecalin: This compound is a perfluorinated hydrocarbon, lacking the acetal functionality present in this compound.
The uniqueness of this compound lies in its combination of a perfluorinated group with an acetal moiety, providing distinct chemical properties and reactivity compared to other fluorinated compounds.
Propriétés
IUPAC Name |
10,10-diethoxy-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F17O2/c1-3-32-6(33-4-2)5-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGUGSBDMLHOJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F17O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895705 |
Source


|
| Record name | 10,10-Diethoxy-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133377-48-7 |
Source


|
| Record name | 10,10-Diethoxy-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B589130.png)




![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)



![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
